Mecamylamine base

Description

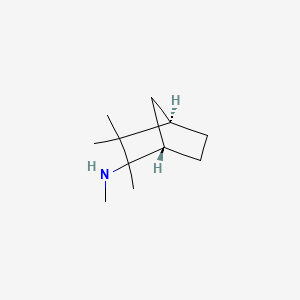

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11?/m1/s1 |

InChI Key |

IMYZQPCYWPFTAG-VFXVZZSQSA-N |

Isomeric SMILES |

CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC)C |

Origin of Product |

United States |

Pharmacological Characterization of Mecamylamine Base

Mechanism of Action at Nicotinic Acetylcholine (B1216132) Receptors

Mecamylamine (B1216088) functions as a noncompetitive antagonist at all identified nAChR subtypes. nih.gov Its mechanism involves blocking the ion channel of the receptor rather than competing with acetylcholine for the binding site. tandfonline.comontosight.ai

Noncompetitive Antagonism

Mecamylamine's antagonism of nAChRs is noncompetitive. tandfonline.comnih.govmedchemexpress.comtocris.com Studies have shown that while mecamylamine pretreatment can block the effects of nicotine (B1678760), this blockade cannot be surmounted by increasing the dose of the agonist, which is a hallmark of noncompetitive antagonism. nih.gov The inhibition of agonist-induced receptor activation by mecamylamine is not fully reversible even after extended washout periods, further supporting a noncompetitive mechanism. nih.gov Research indicates that mecamylamine reduces the maximum response to acetylcholine with minimal change in the agonist's EC50 value, a characteristic feature of non-competitive antagonism. plos.org

Channel Blockade Mechanisms

The primary mechanism of mecamylamine's action is through open-channel blockade. tandfonline.com After an agonist like acetylcholine binds to and activates the nAChR, the ion channel opens. Mecamylamine then enters and physically obstructs the open channel pore, thereby preventing ion flow and decreasing the duration of the open-channel state. tandfonline.comnih.gov Following this blockade, the receptor channel closes, effectively "trapping" the mecamylamine molecule within. nih.gov This trapping mechanism contributes to the prolonged inhibition observed with neuronal nAChRs. acs.org Evidence supporting this includes the increased binding of radiolabeled mecamylamine in the presence of nicotine, as the agonist-induced channel opening provides greater access for mecamylamine to its binding site within the channel. nih.gov

Voltage-Dependent Inhibition of Neuronal nAChRs

The inhibitory action of mecamylamine on neuronal nAChRs is voltage-dependent. acs.orgcapes.gov.brresearchgate.netnih.gov This means the degree of block is influenced by the membrane potential. Studies on rat chromaffin cells demonstrated that the mecamylamine block is potent at negative membrane potentials but can be promptly relieved by membrane depolarization, but only when an agonist is also present. nih.gov This suggests that mecamylamine cannot effectively interact with or exit the receptor channel when it is in a resting state or when the membrane is depolarized without agonist activation. nih.gov The combination of channel reopening by an agonist and membrane depolarization allows the trapped mecamylamine to escape, temporarily relieving the block. nih.gov

Receptor Subtype Selectivity and Efficacy Profiles

While broadly acting, mecamylamine exhibits some degree of selectivity in its interactions with different nAChR subtypes, which are pentameric structures assembled from various alpha (α) and beta (β) subunits. nih.govwikipedia.org

Differential Affinity Across Neuronal nAChR Subtypes (e.g., α3β4, α4β2, α3β2, α7)

Mecamylamine is considered a non-selective antagonist but shows differential inhibitory efficacy across various neuronal nAChR subtypes. nih.gov For instance, its inhibitory potency is reportedly greater at α3β4 receptors, the subtype prevalent in autonomic ganglia, than at other neuronal subtypes. acs.org Some research has indicated that its inhibitory efficacy at α2β4 and α4β4 nAChRs is greater than at α2β2, α4β2, and α7 nAChRs. nih.gov

The stereoisomers of mecamylamine, S-(+)-mecamylamine and R-(-)-mecamylamine, show subtle differences in their activity. While there is little difference in their IC50 values for a given receptor subtype, their dissociation rates (off-rates) can vary. acs.orgcapes.gov.br Specifically, S-(+)-mecamylamine appears to dissociate more slowly from α4β2 and α3β4 receptors compared to the R-(-) isomer. acs.orgcapes.gov.br In one study, S(+)-Mecamylamine was found to act as a positive allosteric modulator of high-sensitivity α4β2 nAChRs while inhibiting low-sensitivity α4β2 receptors more effectively than R(−)-mecamylamine. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of mecamylamine for various human neuronal nAChR subtypes.

| Receptor Subtype | Mecamylamine IC50 (µM) |

| α3β4 | 0.34 nih.gov |

| α4β2 | 2.4 nih.gov |

| α7 | 221 nih.gov |

| α3β2 | Data not consistently reported |

| Data represents values from various studies and may differ based on experimental conditions. |

Comparison with Muscle-Type nAChRs

A key feature of mecamylamine's pharmacological profile is its selectivity for neuronal nAChRs over muscle-type nAChRs. acs.orgcapes.gov.br This selectivity is primarily demonstrated by the rate of recovery from inhibition. Neuronal receptors exhibit a prolonged, slowly reversible inhibition after exposure to mecamylamine. acs.orgresearchgate.netnih.gov In contrast, muscle-type nAChRs show only a transient inhibition by similar concentrations of the antagonist, with a much faster recovery. acs.orgcapes.gov.brresearchgate.netnih.gov Interestingly, some research suggests that muscle-type receptors may be slightly more sensitive to the R-(-)-mecamylamine isomer than the S-(+) isomer. acs.orgcapes.gov.br

Stereochemical Pharmacology of Mecamylamine Enantiomers

Mecamylamine, a chiral molecule, exists as two stereoisomers: S(+)-mecamylamine and R(−)-mecamylamine. nih.gov These enantiomers exhibit distinct pharmacological profiles, particularly in their interactions with nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net While both isomers act as non-competitive, voltage-dependent antagonists at a variety of nAChRs, their therapeutic and side-effect profiles can differ due to stereospecific interactions. researchgate.netnih.gov

The two enantiomers of mecamylamine show different effects on the high-sensitivity (HS) and low-sensitivity (LS) subtypes of α4β2 nAChRs. researchgate.net The S(+) enantiomer has been found to selectively potentiate HS receptors while inhibiting LS receptors. researchgate.net Conversely, the R(-) enantiomer inhibits the HS subtype but not the LS subtype when expressed in a human epithelial cell line. researchgate.net However, it is worth noting that these specific differential effects were not replicated in a Xenopus oocyte expression system. researchgate.net

Studies have shown that S(+)-mecamylamine has a greater affinity for α4β2 nAChRs. researchgate.net In cell culture experiments, S(+)-mecamylamine was demonstrated to enhance the activity of high-sensitivity (HS) α4β2 nAChRs, acting as a positive allosteric modulator. nih.govresearchgate.net In contrast, R(−)-mecamylamine inhibits the activity of both HS and low-sensitivity (LS) α4β2 nAChRs. researchgate.net Furthermore, muscle-type nAChRs appear to be more sensitive to R(−)-mecamylamine than to S(+)-mecamylamine, suggesting that S(+)-mecamylamine may offer a better therapeutic window for targeting neuronal nAChRs with a reduced risk of muscle-related side effects. nih.govresearchgate.netnih.gov

Despite these differences, some studies have reported little to no significant variation in the 50% inhibition concentration (IC₅₀) values between the two isomers for a given receptor subtype. researchgate.netnih.gov For instance, research using receptor expression in Xenopus oocytes found similar IC₅₀ values for S(+)-mecamylamine and R(−)-mecamylamine at α3β4, α4β2, α7, and α1β1γδ nAChRs. acs.org

Table 1: Comparative Inhibitory Concentrations (IC₅₀) of Mecamylamine Enantiomers at Various nAChR Subtypes acs.org

| nAChR Subtype | S(+)-Mecamylamine (TC-5214) IC₅₀ (µM) | R(−)-Mecamylamine IC₅₀ (µM) |

| α3β4 | 0.2–0.6 | 0.05–0.4 |

| α4β2 | 0.5–3.2 | 0.5–1.7 |

| α7 | 1.2–4.6 | 2.2–5.8 |

| α1β1γδ (muscle-type) | 0.6–2.2 | 0.3–1.1 |

A key distinction in the pharmacology of mecamylamine enantiomers lies in their dissociation rates from nAChR subtypes. researchgate.netnih.gov S(+)-mecamylamine has been observed to dissociate more slowly from α4β2 and α3β4 nAChRs compared to R(−)-mecamylamine. researchgate.netnih.govwikipedia.org This slower "off-rate" for the S(+) isomer means it remains bound to the receptor for a longer duration, leading to a prolonged inhibitory effect on neuronal nAChRs. researchgate.netnih.gov This property is considered a primary manifestation of mecamylamine's selectivity for neuronal nAChRs. researchgate.netnih.gov The prolonged inhibition of neuronal receptors by low micromolar concentrations of mecamylamine contrasts with the transient inhibition observed at muscle-type receptors. researchgate.netnih.gov

Beyond its role as a channel blocker, S(+)-mecamylamine also functions as a positive allosteric modulator (PAM) of high-sensitivity (HS) α4β2 nAChRs. nih.govmdpi.com This means it can bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to agonists. nih.govnih.gov This positive allosteric modulation may contribute to the procognitive effects observed with low doses of racemic mecamylamine. nih.gov

The α4β2 nAChR subtype exists in different stoichiometries with distinct properties. mdpi.com The high-sensitivity (HS) form, with a likely stoichiometry of (α4)₂(β2)₃, has a higher affinity for nicotine, while the low-sensitivity (LS) form, with a likely stoichiometry of (α4)₃(β2)₂, has a lower affinity. nih.govmdpi.com S(+)-mecamylamine (also known as TC-5214) is both a PAM of the HS stoichiometry and a more effective blocker of the LS stoichiometry compared to R(−)-mecamylamine. mdpi.comnih.gov These differing pharmacological actions at the two stoichiometries are thought to be due to distinct interactions at binding sites within the transmembrane domain. mdpi.comnih.gov

Stereoselective Dissociation Rates from nAChR Subtypes

Interaction with Other Receptor Systems and Ion Channels

Mecamylamine acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. researchgate.netfrontiersin.orgresearchgate.netnih.gov This action is similar to its blockade of nAChR channels. researchgate.net However, the inhibition of NMDA receptors by mecamylamine is typically transient and occurs at higher micromolar concentrations than those required for significant nAChR antagonism. researchgate.netnih.gov Some research suggests that at lower, therapeutically relevant doses for CNS effects, mecamylamine is unlikely to significantly inhibit NMDA receptors. researchgate.netresearchgate.netnih.gov For example, mecamylamine inhibits MK-801 binding to NMDA receptors at concentrations greater than 5 µM in vitro. nih.gov The interaction with NMDA receptors is also stereoselective. researchgate.net

Preclinical Neurobiological Research on Mecamylamine Base

Modulation of Neurotransmitter Systems

Mecamylamine (B1216088) base, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has been a subject of significant preclinical research to understand its influence on various neurotransmitter systems. drugbank.com This research has particularly focused on its interactions with the dopaminergic and serotonergic systems, which are crucial for mood, reward, and various cognitive functions. oup.commdpi.com Mecamylamine crosses the blood-brain barrier, allowing it to act on central nAChRs and modulate the release and activity of key neurotransmitters. drugbank.com

Preclinical studies indicate that mecamylamine significantly modulates the dopaminergic system, primarily by inhibiting dopamine (B1211576) release in critical brain regions like the striatum and the mesolimbic pathway. nih.govnih.gov This interaction is largely mediated by its blockade of nAChRs located on dopaminergic neurons or their terminals. capes.gov.brfrontiersin.org

Research in rat models has consistently shown that mecamylamine inhibits the release of dopamine from striatal dopaminergic neurons. nih.govnih.gov While mecamylamine alone did not alter the basal concentration of the dopamine metabolite homovanillic acid (HVA) in the striatum, it did reduce the probenecid-induced accumulation of HVA, suggesting a decrease in dopamine turnover. nih.govnih.gov Furthermore, mecamylamine slowed the rate of dopamine depletion from the striatum that is induced by alpha-methyl-p-tyrosine (AMPT), a compound that inhibits dopamine synthesis. nih.govnih.gov

Studies using fast-scan cyclic voltammetry in striatal slices have demonstrated that mecamylamine inhibits both spontaneous, action-potential-dependent dopamine release and electrically evoked dopamine release. washington.edu Its role as an antagonist is further highlighted by its ability to block dopamine release that is evoked by nicotinic agonists. epa.gov For instance, mecamylamine can virtually abolish the dopamine release triggered by high concentrations of nicotine (B1678760). epa.gov

Table 1: Effects of Mecamylamine on the Dopaminergic System

| Parameter | Brain Region | Experimental Model | Observed Effect of Mecamylamine | Reference |

|---|---|---|---|---|

| Dopamine Release | Striatum & Mesolimbic Area | Rat Brain | Inhibits release | nih.govnih.gov |

| AMPT-induced Dopamine Depletion | Striatum & Mesolimbic Area | Rat Brain | Slows the rate of depletion | nih.govnih.gov |

| Spontaneous & Evoked Dopamine Release | Striatum | Rat Striatal Slices | Inhibits both forms of release | washington.edu |

| Ethanol-induced Dopamine Release | Nucleus Accumbens | Rat Brain (in vivo microdialysis) | Completely blocks release when administered into the VTA | nih.gov |

| Dopamine Output (in nicotine withdrawal) | Nucleus Accumbens | Chronically nicotine-treated rats | Reduces dopamine output when administered into the VTA | capes.gov.br |

The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is critical for reward and reinforcement. oup.comnih.gov Mecamylamine exerts significant influence over this pathway. nih.govnih.gov Evidence indicates that mecamylamine inhibits dopamine release from mesolimbic dopaminergic neurons, similar to its effects in the striatum. nih.govnih.gov

Studies investigating drug-seeking behaviors have underscored the importance of nAChRs in the VTA for modulating dopamine release in the NAc. capes.gov.brnih.gov For example, direct administration of mecamylamine into the VTA was found to completely block dopamine release in the nucleus accumbens shell that is typically induced by systemic ethanol (B145695) administration. nih.gov In nicotine-dependent rat models, local administration of mecamylamine into the VTA precipitated withdrawal symptoms and concurrently reduced dopamine output in the ipsilateral NAc. capes.gov.br These findings support the hypothesis that mecamylamine's influence on the mesolimbic system is mediated by the blockade of nAChRs located in the VTA, which in turn regulates dopamine release in terminal regions like the nucleus accumbens. oup.comjneurosci.org

Mecamylamine also demonstrates complex interactions with the serotonergic system. Research has focused on its effects on serotonergic neurons within the dorsal raphe nucleus (DRN), a primary source of serotonin (B10506) in the brain. ibro.orgnih.gov Paradoxically, while being a nAChR antagonist, mecamylamine can lead to an increase in the activity of these neurons. nih.govnih.gov

Preclinical studies using brain slices from rats have shown that mecamylamine increases the firing frequency of serotonergic neurons in the dorsal raphe nucleus. ibro.orgnih.gov This effect is stereoisomer-dependent. The S-(+)-mecamylamine (S-mec) isomer was found to be more potent, increasing the firing frequency of serotonin neurons by 40%, whereas the R-(-)-mecamylamine (R-mec) isomer increased it by 22%. ibro.orgbvsalud.org Other research confirms this stimulatory effect, showing that mecamylamine can increase the firing rate of identified 5-HT DRN neurons by up to 5%. nih.gov In some studies, mecamylamine was observed to transiently stimulate the dorsal raphe neurons. nih.gov

The stimulatory effect of mecamylamine on serotonergic neurons is not direct but is mediated through its influence on local glutamatergic and GABAergic inputs within the DRN. ibro.orgnih.gov Mecamylamine enhances excitatory inputs while simultaneously reducing inhibitory inputs to these neurons. nih.govbvsalud.org

Specifically, mecamylamine, particularly the S-mec isomer, acts as a positive allosteric modulator at high-sensitivity α4β2 nAChRs located on glutamatergic terminals. bvsalud.org This action enhances the release of glutamate (B1630785), leading to a 112% increase in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in serotonergic neurons. nih.govbvsalud.org This glutamatergic potentiation is considered the primary mechanism for the increased firing rate of serotonergic neurons. ibro.orgbvsalud.org The effect on sEPSCs is blocked by the AMPA/kainate receptor antagonist CNQX and the specific α4β2 nAChR blocker dihydro-β-erythroidine, confirming the involvement of these receptors. nih.govresearchgate.net

Simultaneously, mecamylamine decreases inhibitory GABAergic input. It has been shown to cause a 58% decrease in the frequency of GABAergic spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov This effect is believed to result from the blockade of α7 nAChRs located on DRN GABAergic terminals. nih.govbvsalud.org The R-mec isomer, in particular, has been noted to reduce GABA-mediated inhibitory currents by blocking these α7 nAChRs. bvsalud.org This dual action—boosting excitatory glutamate input while dampening inhibitory GABA input—results in a net increase in the excitability and firing frequency of DRN serotonergic neurons. nih.gov

Table 2: Effects of Mecamylamine on the Serotonergic System

| Parameter | Target | Experimental Model | Observed Effect of Mecamylamine | Reference |

|---|---|---|---|---|

| Firing Frequency of 5-HT Neurons | Dorsal Raphe Nucleus (DRN) | Rat Brain Slices | S-mec isomer increased firing by 40%; R-mec isomer by 22% | ibro.orgbvsalud.org |

| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | 5-HT DRN Neurons | Rat Brain Slices | Increased frequency by 112% | nih.gov |

| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | 5-HT DRN Neurons | Rat Brain Slices | Decreased frequency by 58% | nih.gov |

| Glutamatergic Input Modulation | Glutamate terminals in DRN | Rat Brain Slices | Acts as a positive allosteric modulator at α4β2 nAChRs | bvsalud.org |

| GABAergic Input Modulation | GABAergic terminals in DRN | Rat Brain Slices | Blocks α7 nAChRs | nih.govbvsalud.org |

Effects on Dorsal Raphe Nucleus (DRN) Serotonergic Neurons (e.g., firing frequency)

Interaction with Brain-Derived Neurotrophic Factor (BDNF) Pathways

Mecamylamine's influence extends to critical neurotrophic systems, most notably the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a protein pivotal for neuronal survival, growth, and synaptic plasticity. Preclinical research suggests that the therapeutic effects of some psychoactive compounds are linked to their ability to modulate BDNF levels. nih.govdrugdiscoverytoday.com The interaction of mecamylamine with this pathway is an area of active investigation, particularly in the context of stress and nicotine dependence.

In a preclinical model using rats subjected to chronic restraint stress, chronic administration of mecamylamine was found to possess antidepressant and anxiolytic-like properties. nih.gov A key neurochemical finding from this research was that mecamylamine modulated the levels of BDNF in the prefrontal cortex (PFC). nih.gov This suggests that the behavioral effects of mecamylamine may be mediated, at least in part, by its ability to influence BDNF expression in brain regions critical for mood and emotional regulation. nih.gov

Further evidence comes from studies on mecamylamine-precipitated nicotine withdrawal. In mice, such withdrawal was shown to induce cognitive control deficits. nih.gov These behavioral impairments were linked to a significant imbalance in frontostriatal BDNF signaling. nih.gov Specifically, mecamylamine-precipitated withdrawal led to a robust increase in the ratio of striatal to prefrontal cortex BDNF levels. nih.gov The study also found that mecamylamine treatment in nicotine-exposed mice significantly reduced the expression of BDNF in the prefrontal cortex. nih.gov Moreover, a higher striatal/PFC BDNF ratio was positively correlated with the number of trials required for the animals to achieve a strategy-shifting criterion, indicating poorer cognitive flexibility. nih.gov These findings collectively highlight that mecamylamine's interaction with cholinergic systems can profoundly impact BDNF signaling, with functional consequences for behavior. nih.gov

Table 1: Effects of Mecamylamine-Precipitated Nicotine Withdrawal on Regional BDNF Levels and Cognitive Performance

This table summarizes preclinical findings on how mecamylamine-precipitated withdrawal in nicotine-exposed mice affects BDNF levels in the Prefrontal Cortex (PFC) and Striatum, and the correlation with cognitive performance.

| Experimental Condition | PFC BDNF Level | Striatal BDNF Level | Striatal/PFC BDNF Ratio | Cognitive Task Performance (Strategy Switching) |

|---|---|---|---|---|

| Saline + Saline (Control) | Baseline | Baseline | Baseline | Baseline performance |

| Nicotine + Mecamylamine (Withdrawal) | Reduced nih.gov | No significant change nih.gov | Robustly Increased nih.gov | Impaired (more trials to criterion) nih.gov |

Influence on Neuronal Circuits and Networks

Mecamylamine exerts a significant influence on the activity of various neuronal circuits and networks, primarily through its action as a broad-spectrum antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov These receptors are widely distributed throughout the central and peripheral nervous systems, where they play a crucial role in modulating neurotransmission and neuronal excitability.

A key characteristic of mecamylamine is its ability to readily cross the blood-brain barrier, allowing it to act directly on nAChRs within the CNS. nih.gov Its primary mechanism of action is as a noncompetitive antagonist at all known nAChR subtypes. nih.gov Unlike competitive antagonists that vie with the endogenous ligand (acetylcholine) for the same binding site, mecamylamine blocks the ion channel of the receptor. nih.gov This action is also voltage-dependent, meaning its blocking efficacy can be influenced by the neuron's membrane potential. nih.gov By inhibiting these receptors, mecamylamine effectively dampens cholinergic neurotransmission across numerous brain regions, leading to its diverse neurobiological effects. nih.gov

The hippocampus, a brain structure integral to learning, memory, and emotional regulation, is densely populated with nAChRs and is thus a key site for mecamylamine's action. Preclinical studies investigating the somatic signs of nicotine withdrawal precipitated by mecamylamine have identified the hippocampus as one of the critical brain areas implicated in the expression of the withdrawal syndrome. conicet.gov.ar Chronic nicotine exposure is known to affect neuronal circuits involving the hippocampus, and the antagonistic action of mecamylamine on nAChRs within these circuits can modulate hippocampal activity. conicet.gov.ar Furthermore, related research has shown that nicotine can increase levels of nerve growth factor, a neurotrophin related to BDNF, in the hippocampus—an effect that can be counteracted by mecamylamine. nih.gov This demonstrates mecamylamine's capacity to modulate neurotrophic and cholinergic signaling within this critical memory-related structure.

The basal forebrain is the primary source of cholinergic innervation to the entire neocortex, a system that is fundamental for regulating arousal, attention, and higher-order cognitive functions. The activity of these cortical circuits is heavily modulated by acetylcholine acting on nAChRs. Mecamylamine, by antagonizing these receptors, can alter the influence of the basal forebrain on cortical activity. Preclinical studies have shown that cholinergic neurons in the basal forebrain are dependent on a continuous supply of nerve growth factor for their survival and function. nih.gov Nicotine administration has been found to increase nerve growth factor levels in the cortex, an effect that is reversed by the co-administration of mecamylamine. nih.gov This finding directly illustrates mecamylamine's ability to modulate the neurochemical environment of the neocortex by interfering with the downstream effects of cholinergic stimulation from the basal forebrain.

Attention is a complex cognitive function that relies on the coordinated activity of a distributed network of brain regions, including the prefrontal cortex and parietal cortex, which are heavily influenced by cholinergic inputs. Mecamylamine's antagonism of nAChRs within these attention networks can significantly impact their function. Research has demonstrated that mecamylamine-precipitated nicotine withdrawal disrupts cognitive control and the ability to switch strategies, executive functions that are highly dependent on attentional resources. nih.gov Even in control animals not exposed to nicotine, mecamylamine was found to have moderate effects on attentional and sensorimotor processing. nih.gov Additionally, mecamylamine has been shown to decrease cue-induced reinstatement of nicotine-seeking behavior in preclinical models, a process thought to involve the disruption of the attentional bias toward drug-associated cues. nih.gov

Table 2: Behavioral Effects of Mecamylamine on Cognitive Flexibility

This table outlines the effects of mecamylamine on performance in a strategy-switching task, a measure of cognitive flexibility and executive attention, in preclinical models.

| Experimental Group | Measure (Strategy Switching Phase) | Observed Effect |

|---|---|---|

| Saline + Mecamylamine | Trials to Criterion | Moderate, non-significant increase compared to control nih.gov |

| Nicotine + Mecamylamine (Withdrawal) | Trials to Criterion | Significant increase; impaired performance nih.gov |

| Nicotine + Mecamylamine (Withdrawal) | Analysis of Errors | Impaired ability to execute the new strategy nih.gov |

Mecamylamine Base in Animal Models of Neurological and Psychiatric Conditions

Research in Addiction Models (Non-Human)

Mecamylamine (B1216088), a non-competitive nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has been extensively studied in non-human animal models to understand the neurobiological underpinnings of addiction. Its ability to block nAChRs allows researchers to investigate the role of the cholinergic system in the reinforcing and rewarding effects of various substances of abuse.

In the field of nicotine (B1678760) addiction, mecamylamine serves as a critical pharmacological tool. By antagonizing the receptors that nicotine primarily acts upon, it helps to elucidate the mechanisms driving nicotine dependence, reward, and relapse-like behaviors in preclinical models.

Studies using animal models of nicotine self-administration, where animals learn to perform a task (like pressing a lever) to receive a dose of nicotine, have shown that mecamylamine can significantly alter this behavior.

In rats, mecamylamine has been found to reduce preferences for low concentrations of nicotine while enhancing preferences for higher concentrations in an oral self-administration model. nih.gov This suggests that by blocking nicotine's effects, the antagonist alters the perceived strength of the nicotine solution. nih.gov In intravenous self-administration paradigms, pretreatment with mecamylamine dose-dependently attenuated cue-induced reinstatement of nicotine-seeking behavior in rats, with higher doses also decreasing nicotine self-administration itself. nih.gov Other research has also shown that mecamylamine pretreatment attenuates nicotine self-administration. researchgate.net

In rats with extended access to nicotine, which leads to dependence, mecamylamine precipitated an initial decrease in nicotine intake, followed by a rebound increase. utep.edu Blockade of nAChRs with mecamylamine is reported to diminish the rewarding effects of both nicotine self-administration and noncontingent nicotine administration. biorxiv.org In a model of intermittent access, mecamylamine did not affect nicotine intake 24 and 48 hours after treatment. biorxiv.org The antagonist has also been shown to prevent the decrease in brain reward thresholds and response latencies induced by nicotine self-administration. biorxiv.org

Table 1: Effects of Mecamylamine on Nicotine Self-Administration in Animal Models This table is interactive. You can sort and filter the data.

| Animal Model | Key Finding | Reference |

|---|---|---|

| Rats (Oral Self-Administration) | Reduced preference for low nicotine concentrations; enhanced preference for high nicotine concentrations. | nih.gov |

| Rats (Intravenous Self-Administration) | Dose-dependently attenuated cue-induced reinstatement of nicotine-seeking. | nih.gov |

| Rats (Intravenous Self-Administration) | Attenuated nicotine self-administration. | researchgate.net |

| Rats (Long Access Self-Administration) | Initially decreased nicotine intake, followed by a rebound increase. | utep.edu |

| Rats (Self-Administration) | Diminished rewarding effects of nicotine self-administration. | biorxiv.org |

Nicotine Addiction Research

Modulation of Nicotine-Induced Reinforcing and Rewarding Effects

The reinforcing and rewarding effects of nicotine are central to the development of addiction. These properties are often studied using intracranial self-stimulation (ICSS), where the effects of a drug on the brain's reward pathways can be measured as changes in the threshold of electrical stimulation an animal is willing to work for.

In both male and female rats, nicotine has been shown to lower brain reward thresholds, indicating an enhancement of reward. biorxiv.org Pre-treatment with mecamylamine prevented this nicotine-induced decrease in brain reward thresholds. biorxiv.org This blocking effect suggests that the rewarding properties of nicotine are mediated through the activation of nAChRs. biorxiv.org

Studies with rats on both short and long access schedules to nicotine self-administration showed that mecamylamine induced a larger increase in reward thresholds (a state interpreted as anhedonia or reduced ability to experience pleasure) in the long-access, dependent rats compared to the short-access rats. utep.edu This finding highlights a greater disruption of reward function by mecamylamine in a state of nicotine dependence. utep.edu

Table 2: Modulation of Nicotine's Rewarding Effects by Mecamylamine in ICSS Models This table is interactive. You can sort and filter the data.

| Animal Model | Nicotine Effect | Mecamylamine Effect | Reference |

|---|---|---|---|

| Male and Female Rats | Lowered brain reward thresholds (enhanced reward). | Prevented the nicotine-induced decrease in brain reward thresholds. | biorxiv.org |

| Rats (Long Access to Nicotine) | N/A | Induced a larger increase in reward thresholds (anhedonia) compared to short-access rats. | utep.edu |

| Rats (Short Access to Nicotine) | Decreased brain reward thresholds (enhanced reward). | Induced a smaller increase in reward thresholds compared to long-access rats. | utep.edu |

Role in Nicotine-Conditioned Place Preference

Conditioned place preference (CPP) is a behavioral paradigm used to measure the rewarding effects of drugs. In this model, an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment indicates a rewarding effect.

Nicotine has been shown to induce CPP in rats. cij.gob.mxindexcopernicus.com The administration of mecamylamine can block the acquisition and expression of this nicotine-induced CPP. cij.gob.mx This indicates that the rewarding associations of nicotine require the activation of nAChRs. cij.gob.mxconicet.gov.ar Furthermore, mecamylamine was effective in attenuating the reinstatement of nicotine CPP that was provoked by priming doses of either nicotine or morphine, suggesting an involvement of cholinergic mechanisms in relapse-like behavior for both substances. cij.gob.mx In another study, mecamylamine attenuated the reinstatement of a nicotine-conditioned response that was induced by a cannabinoid receptor agonist (WIN 55,212-2) or ethanol (B145695). indexcopernicus.com

The increases in the expression of proteins like pCREB and Fos, which are markers of neural activity associated with nicotine CPP in brain regions like the nucleus accumbens and ventral tegmental area, were abolished by the administration of mecamylamine. conicet.gov.ar

Table 3: Effects of Mecamylamine on Nicotine-Conditioned Place Preference (CPP) This table is interactive. You can sort and filter the data.

| Animal Model | Experimental Phase | Mecamylamine Effect | Reference |

|---|---|---|---|

| Rats | Acquisition | Inhibited the acquisition of nicotine-induced CPP. | cij.gob.mx |

| Rats | Expression | Blocked the expression of nicotine-induced CPP. | cij.gob.mx |

| Rats | Reinstatement (by Nicotine or Morphine) | Attenuated the reinstatement of nicotine CPP. | cij.gob.mx |

| Rats | Reinstatement (by Ethanol or WIN 55,212-2) | Attenuated the reinstatement of nicotine-conditioned response. | indexcopernicus.com |

| Mice | N/A | Pretreatment with mecamylamine blocked the development of nicotine CPP. | researchgate.net |

| Rats | Neural Activity | Abolished the increase in pCREB and Fos expression associated with nicotine CPP. | conicet.gov.ar |

Effects on Nicotine Withdrawal Somatic Signs in Nicotine-Naïve Animals

While mecamylamine is often used to precipitate withdrawal signs in nicotine-dependent animals, some studies have shown that it can also elicit somatic signs in animals that have not been chronically exposed to nicotine (nicotine-naïve). This phenomenon is sometimes referred to as a "quasi-nicotine abstinence syndrome." nih.gov

In nicotine-naïve rats, a high dose of mecamylamine was found to induce somatic signs, such as abdominal constrictions and facial fasciculations, that are similar to those seen during nicotine withdrawal in dependent animals. nih.govfrontiersin.org This effect is thought to reflect the antagonism of endogenous acetylcholine at nAChRs. frontiersin.org Studies in adolescent nicotine-naïve rats also demonstrated that mecamylamine injections elicited somatic signs. frontiersin.org

In mice, even after a short, three-day exposure to nicotine, a mecamylamine challenge could unmask latent behavioral signs of withdrawal, including an increase in somatic signs like paw tremors. springermedizin.de This suggests that even limited nicotine exposure can create a vulnerability to antagonist-precipitated withdrawal signs. springermedizin.de

Table 4: Effects of Mecamylamine on Somatic Signs in Nicotine-Naïve Animals This table is interactive. You can sort and filter the data.

| Animal Model | Key Finding | Interpretation | Reference |

|---|---|---|---|

| Rats | High doses of mecamylamine induced a "quasi-nicotine abstinence syndrome". | Blockade of endogenous cholinergic activity. | nih.gov |

| Adolescent Rats | Mecamylamine elicited somatic signs. | Highlights the need to consider this effect in studies with adolescent rodents. | frontiersin.org |

| Mice (after short-term nicotine exposure) | Mecamylamine challenge increased paw tremors. | Unmasking of a latent dependence-like state. | springermedizin.de |

Alcohol Addiction Research (Non-Human)

Given the high comorbidity of tobacco and alcohol use, research has explored the role of the nicotinic cholinergic system in alcohol addiction. nih.gov Mecamylamine has been used in non-human models to investigate the influence of nAChRs on alcohol consumption and preference.

In C57BL/6J mice, a strain known for its high alcohol preference, mecamylamine administration significantly reduced both alcohol consumption and alcohol preference in a two-bottle choice test. nih.govnih.gov This effect was observed with both intermittent and daily drug exposure schedules, and it occurred without altering total fluid consumption, indicating a specific effect on alcohol intake. nih.govnih.gov

Studies in rats have also shown that mecamylamine can decrease ethanol consumption. pnas.org The antagonist has been found to attenuate ethanol-induced dopamine (B1211576) release in the nucleus accumbens, a key neurochemical event associated with reward. pnas.org Furthermore, in a CPP paradigm, mecamylamine was shown to attenuate the reinstatement of a previously extinguished nicotine preference when triggered by ethanol, suggesting a shared neurobiological pathway for these substances that involves nAChRs. indexcopernicus.com

Table 5: Effects of Mecamylamine in Animal Models of Alcohol Addiction This table is interactive. You can sort and filter the data.

| Animal Model | Key Finding | Reference |

|---|---|---|

| C57BL/6J Mice | Significantly reduced alcohol consumption and preference. | nih.govnih.gov |

| Rats | Decreased ethanol consumption. | pnas.org |

| Rats | Attenuated ethanol-induced reinstatement of nicotine-conditioned place preference. | indexcopernicus.com |

| Rats | Attenuated ethanol-induced dopamine release in the nucleus accumbens. | pnas.org |

Psychostimulant Addiction Research (Non-Human)

The role of nicotinic acetylcholine receptors (nAChRs) in the reinforcing effects of psychostimulants has been a subject of extensive preclinical investigation. Mecamylamine base, as a non-selective antagonist of these receptors, has been utilized to probe the contribution of the cholinergic system to the mechanisms of psychostimulant addiction.

Research in rodent models indicates that mecamylamine can modulate cocaine-taking behaviors, particularly the escalation of intake, which is considered an animal model of the transition to compulsive drug use. Studies have demonstrated that while mecamylamine does not necessarily eliminate cocaine self-administration, it can prevent the increase in intake typically observed when animals are given longer access to the drug.

In one key study, rats with extended (6 hours per day) access to cocaine self-administration showed a progressive increase in their drug intake over several days. However, when mecamylamine was combined with the self-administered cocaine solution, this escalation was prevented. The rats continued to self-administer the cocaine-mecamylamine mixture but did not increase their intake. Upon removal of mecamylamine from the solution, the rats then showed a marked escalation in cocaine consumption. This suggests that nAChR antagonism interferes with the neuroadaptations that lead to increased drug intake. In contrast, mecamylamine did not alter cocaine intake in rats that had only short (1 hour per day) access, indicating its effects are specific to the escalation phase seen with prolonged access. Other studies have corroborated that mecamylamine can reduce cocaine self-administration.

| Animal Model | Experimental Condition | Mecamylamine Effect | Key Finding |

|---|---|---|---|

| Rats | Extended Access (6h/day) to Cocaine Self-Administration | Prevented escalation of intake | Antagonism of nAChRs appears critical for the mechanisms underlying the increase in cocaine intake associated with longer access times. biorxiv.org |

| Rats | Short Access (1h/day) to Cocaine Self-Administration | No alteration of intake | The effect of mecamylamine is specific to the escalation of intake, not baseline self-administration. biorxiv.org |

| Rats | Cocaine Self-Administration | Reduced self-administration | General reduction in cocaine reinforcement, which was shown to be distinct from effects on food-maintained behavior. |

The influence of mecamylamine on methamphetamine-related behaviors in animal models is complex, with effects varying depending on the specific behavior measured and the experimental paradigm. Unlike its more direct effects on cocaine escalation, mecamylamine appears to modulate methamphetamine's effects through various mechanisms, including interactions with other neurotransmitter systems and actions in specific brain circuits.

Direct administration of mecamylamine into brain regions with high densities of α3β4 nicotinic receptors, such as the medial habenula, the interpeduncular nucleus, or the basolateral amygdala, has been shown to decrease methamphetamine self-administration in rats. wakehealth.edu This suggests that the anti-addictive potential of mecamylamine may be mediated through these specific neural pathways. wakehealth.edu In other studies, while not completely blocking the effects, mecamylamine has been found to somewhat attenuate the discriminative stimulus effects of methamphetamine in rats trained to recognize the drug.

Furthermore, mecamylamine can block the reinstatement of methamphetamine-seeking behavior that is prompted by nicotinic agonists. researchgate.net This indicates that while inactivation of nicotinic transmission alone may not be sufficient to induce relapse, it is an essential factor in how nicotinic system activation contributes to craving and seeking behaviors. researchgate.net

| Animal Model | Experimental Condition | Mecamylamine Effect | Key Finding |

|---|---|---|---|

| Rats | Local administration into Medial Habenula, Interpeduncular Nucleus, or Basolateral Amygdala | Decreased methamphetamine self-administration | Suggests the effects of mecamylamine on methamphetamine intake are mediated by α3β4 nAChRs in specific brain circuits. wakehealth.edu |

| Rats | Drug Discrimination Paradigm | Attenuated the discriminative stimulus effects of methamphetamine | Indicates an interference with the subjective effects of methamphetamine. |

| Rats | Reinstatement of Methamphetamine-Seeking Behavior | Blocked the attenuating effect of nicotinic agonists on reinstatement | Highlights the role of nicotinic transmission in modulating methamphetamine craving and relapse. researchgate.net |

Cocaine Self-Administration

Opioid Addiction Research (Non-Human)

Preclinical research points to a significant role for the cholinergic system, and specifically nAChRs, in the reinforcing effects of opioids. Studies using mecamylamine have been crucial in demonstrating that the acquisition of opioid reinforcement is dependent on nicotinic receptor activation in key brain reward areas.

A pivotal study using an operant runway procedure found that local administration of mecamylamine directly into the nucleus accumbens core completely blocked the acquisition of reinforcement for the potent synthetic opioid, remifentanil. nih.gov This finding suggests that the activation of nAChRs in this brain region is a necessary step for the initial reinforcing effects of opioids to take hold and for the drug-taking behavior to be established. nih.govnih.gov

In addition to blocking the acquisition of self-administration, mecamylamine has been shown to inhibit the rewarding properties of opioids in other behavioral paradigms. For example, it can inhibit morphine-induced conditioned place preference (CPP), a model that measures the rewarding and contextual associations of a drug. nih.gov

| Animal Model | Drug | Experimental Condition | Mecamylamine Effect | Key Finding |

|---|---|---|---|---|

| Rats | Remifentanil | Acquisition of Reinforcement (Operant Runway) with intra-Nucleus Accumbens administration | Completely blocked acquisition | Activation of nAChRs in the nucleus accumbens core is necessary for the acquisition of opioid reinforcement. nih.govnih.gov |

| Rats | Morphine | Conditioned Place Preference (CPP) | Inhibited morphine-induced CPP | Demonstrates that mecamylamine can block the rewarding and associative effects of morphine. nih.gov |

Research in Mood and Anxiety Disorder Models (Non-Human)

The involvement of the cholinergic system in mood and anxiety has led to investigations into the potential therapeutic effects of nAChR antagonists like mecamylamine in animal models of depression and anxiety.

Mecamylamine and its S-(+)-enantiomer have demonstrated antidepressant-like effects in several standard rodent behavioral models of depression. The forced swim test (FST) and the behavioral despair test, where a reduction in immobility time is interpreted as an antidepressant-like effect, have been commonly used to evaluate these properties.

In the FST in rats, TC-5214 (the S-(+)-enantiomer of mecamylamine) was found to be active. nih.gov Similarly, in the behavioral despair test in mice, TC-5214 was also active. nih.govnih.gov Studies with racemic mecamylamine have shown similar antidepressant-like effects in mouse models. The effects can, however, be dependent on the genetic strain of the animal. For instance, in the mouse FST, mecamylamine increased swim distance (indicating an antidepressant effect) in NMRI and BALB/c mice, but not in C57BL/6J mice. nih.gov This highlights the importance of genetic background in the response to nAChR antagonists. These antidepressant-like effects are thought to be mediated by the antagonism of α4β2 nAChRs. nih.govnih.gov

| Animal Model | Test Paradigm | Compound | Observed Effect | Reference |

|---|---|---|---|---|

| Rats | Forced Swim Test | TC-5214 (S-(+)-Mecamylamine) | Active (Antidepressant-like effect) | nih.gov |

| Mice | Behavioral Despair Test | TC-5214 (S-(+)-Mecamylamine) | Active (Antidepressant-like effect) | nih.govnih.gov |

| NMRI Mice | Mouse Forced Swim Test (mFST) | Mecamylamine | Increased swim distance | nih.gov |

| BALB/c Mice | Mouse Forced Swim Test (mFST) | Mecamylamine | Increased swim distance | nih.gov |

| C57BL/6J Mice | Mouse Forced Swim Test (mFST) | Mecamylamine | No increase in swim distance | nih.gov |

| NMRI Mice | Mouse Tail Suspension Test (mTST) | Mecamylamine | Decreased immobility | nih.gov |

The effects of mecamylamine in animal models of anxiety are nuanced and highly dependent on the specific test paradigm and experimental conditions, such as the level of environmental stress.

In the social interaction paradigm in rats, a model of generalized anxiety, the S-(+)-enantiomer of mecamylamine (TC-5214) was found to be active, suggesting an anxiolytic-like effect. nih.govnih.gov Similarly, in the light/dark chamber paradigm, which models anxiety and phobia, TC-5214 was also active. nih.govnih.gov Systemic administration of mecamylamine has been reported to produce significant anxiolytic effects in the Social Interaction Test, with the effects being dependent on the testing conditions (e.g., lighting levels). nih.gov

However, other studies have reported conflicting results. For example, direct infusion of mecamylamine into the dorsal hippocampus produced anxiogenic effects in the social interaction test under low-anxiety conditions, revealing an anxiolytic role for the brain's natural cholinergic tone in that region. researchgate.net In other conditions of moderate anxiety, hippocampal administration of mecamylamine was without effect. researchgate.netcij.gob.mx These findings indicate that the anxiolytic or anxiogenic effects of mecamylamine can be brain-region specific and depend on the baseline level of anxiety in the animal.

| Animal Model | Test Paradigm | Compound/Administration | Observed Effect | Reference |

|---|---|---|---|---|

| Rats | Social Interaction Paradigm | TC-5214 (S-(+)-Mecamylamine) | Active (Anxiolytic-like effect) | nih.govnih.gov |

| Rats | Light/Dark Chamber | TC-5214 (S-(+)-Mecamylamine) | Active (Anxiolytic-like effect) | nih.govnih.gov |

| Rats | Social Interaction Test | Systemic Mecamylamine | Anxiolytic effects (dependent on test conditions) | nih.gov |

| Rats | Social Interaction Test (low light, familiar arena) | Dorsal Hippocampus Infusion of Mecamylamine | Anxiogenic effects | researchgate.net |

| Rats | Social Interaction Test (moderate anxiety conditions) | Dorsal Hippocampus Infusion of Mecamylamine | No effect | researchgate.netcij.gob.mx |

Theoretical Frameworks (e.g., Cholinergic Hypothesis of Depression)

Mecamylamine, a non-selective and non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), has been instrumental in exploring the cholinergic hypothesis of various neuropsychiatric disorders. nih.gov This hypothesis posits that an imbalance in cholinergic neurotransmission contributes to the pathophysiology of these conditions. nih.gov

In the context of depression, a hypercholinergic state is thought to be associated with depressed moods. nih.govresearchgate.net The therapeutic actions of many antidepressants may, in part, be mediated through the inhibition of nicotinic receptors. researchgate.net Preclinical studies have shown that mecamylamine can produce antidepressant-like effects in animal models. nih.govnih.govsu.ac.th For instance, in mouse models, mecamylamine has demonstrated antidepressant-like properties in the tail suspension test and the forced swim test. nih.govmedchemexpress.com These effects appear to be dependent on both β2 and α7 nAChR subunits. nih.govpsychiatryonline.org

Interestingly, a seeming paradox exists where both nAChR agonists like nicotine and antagonists like mecamylamine exhibit antidepressant effects in preclinical models. nih.gov This has led to suggestions that nicotine might induce desensitization of nAChRs, thereby mimicking the effects of an antagonist. frontiersin.org Furthermore, mecamylamine has been shown to augment the antidepressant-like effects of conventional antidepressants like imipramine (B1671792) and citalopram (B1669093) in the tail suspension test. nih.govmdpi.com

Mecamylamine also influences the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response and implicated in depression. It can prevent the release of corticotropin-releasing factor (CRF) from the hypothalamus and block pharmacologically induced corticosterone (B1669441) secretion, further supporting its role in modulating neurobiological systems relevant to depression. nih.gov

Research in Cognitive Function Models (Non-Human)

Mecamylamine has been widely used in non-human animal models to investigate the role of nicotinic cholinergic systems in cognitive functions. nih.gov As a non-competitive antagonist that crosses the blood-brain barrier, it allows researchers to study the effects of blocking central nAChRs on learning, memory, and attention. nih.govnih.gov The use of mecamylamine in these models is clinically relevant as it can mimic the functional consequences of nAChR loss observed in conditions like Alzheimer's disease and schizophrenia. nih.gov

Studies in rodents and non-human primates have consistently shown that mecamylamine impairs learning and memory processes. nih.gov

Radial Arm Maze: In the radial arm maze, a task assessing spatial learning and memory, mecamylamine has been found to impair choice accuracy in rats. nih.gov This indicates that central nicotinic receptors are crucial for this type of cognitive function. nih.gov One study found that mecamylamine blocked the enhancement of reference memory, but not working memory, that was induced by nicotine, suggesting that nicotine's effects on these two types of memory may be mediated by different mechanisms. nih.gov

Water Maze: Mecamylamine disrupts the acquisition of spatial information in the Morris water maze, a classic test of spatial learning. nih.govunl.edu

5-Choice Serial Reaction Time Task (5-CSRTT): Mecamylamine has been shown to impair performance in the 5-CSRTT in rats, a task that measures attention and response control. nih.govnih.gov It generally increases the number of omissions and slows response times. nih.gov

The table below summarizes the effects of mecamylamine in various learning and memory tasks in animal models.

| Task | Animal Model | Observed Effects of Mecamylamine | Citation |

| Radial Arm Maze | Rats | Impaired choice accuracy, increased response latency. Blocked nicotine-induced enhancement of reference memory. | nih.govnih.gov |

| Morris Water Maze | Rodents | Disrupted acquisition of spatial information. | nih.gov |

| 5-Choice Serial Reaction Time Task (5-CSRTT) | Rats | Impaired performance, increased omissions, slowed responses. | nih.govnih.gov |

| Inhibitory Avoidance Learning | Rodents | Impaired learning. | nih.gov |

| Visuo-spatial Associative Memory | Rhesus Monkeys | Impaired memory. | nih.gov |

The role of nicotinic acetylcholine receptors in attention and cognitive control has been extensively studied using mecamylamine. Blockade of these receptors with mecamylamine generally impairs attentional processes. nih.govoup.com In the 5-Choice Serial Reaction Time Task (5-CSRTT), which is a key rodent model of attention, mecamylamine increases omissions and slows response latency across different rat strains. nih.gov This suggests a general disruption of attentional engagement and processing speed.

In rhesus monkeys, mecamylamine has been shown to impair visuo-spatial associative memory, while fine motor performance was also negatively affected. nih.gov Research indicates that tonic nicotinic cholinergic activity is necessary for normal cognitive functioning, and mecamylamine's disruptive effects highlight this dependency. nih.gov Studies in rats have also shown that mecamylamine can impair the orienting of attention. oup.com

Mecamylamine has been a valuable tool in studying age-related cognitive decline. Research suggests that the cholinergic system, including nicotinic receptors, is affected by aging, and this may contribute to cognitive deficits. nih.govjneurosci.org

In studies using the 5-CSRTT, middle-aged rats were found to be more sensitive to the accuracy-impairing effects of mecamylamine than young rats. nih.govjneurosci.org This suggests that the aging brain may be more vulnerable to disruptions in nicotinic cholinergic transmission. nih.gov In another study, mecamylamine infusion impaired the performance of young but not old rats, indicating complex age-related changes in the nicotinic system's role in cognition. ane.pl However, a different report found that mecamylamine did impair spatial memory performance in old male rats. ane.pl

The table below presents findings from age-related cognitive research involving mecamylamine.

| Animal Model | Cognitive Task | Key Findings with Mecamylamine | Citation |

| Middle-aged Rats | 5-Choice Serial Reaction Time Task | Impaired choice accuracy at doses that did not affect young rats. | nih.govjneurosci.org |

| Old Male Rats | 5-Choice Serial Discrimination | Higher doses impaired both learning rates and final performance levels. | ane.pl |

| Old Male Rats | Spatial Memory | Impaired performance. | ane.pl |

Effects on Attention and Cognitive Control

Research in Neuropsychiatric Disorder Models (Non-Human, e.g., Tourette's Syndrome, Schizophrenia)

Mecamylamine has been utilized in animal models to investigate its potential therapeutic role in various neuropsychiatric disorders. nih.gov

Tourette's Syndrome (TS): Preclinical studies suggest that mecamylamine may have therapeutic potential for TS. In a mouse model where head-twitch responses are induced by the 5-HT2A/C agonist DOI, mecamylamine was found to reduce these tic-like behaviors. a-z.lu Other research in rats has shown that mecamylamine can potentiate the cataleptic effects of neuroleptics like haloperidol, which is relevant to the treatment of tics. tandfonline.com These findings provide a rationale for exploring nicotinic antagonists in TS. a-z.lutandfonline.com

Schizophrenia: The cognitive impairments associated with schizophrenia are a major area of research, and animal models are crucial for developing new treatments. nih.govduke.edu Deficits in nicotinic receptor function have been documented in individuals with schizophrenia. duke.edu Animal models often use NMDA receptor antagonists like phencyclidine (PCP) or dizocilpine (B47880) (MK-801) to induce schizophrenia-like cognitive deficits. nih.govoup.com While nicotinic agonists have shown promise in improving these deficits, the role of antagonists like mecamylamine is more complex. nih.gov Some antipsychotic drugs, such as clozapine (B1669256), have nicotinic antagonist properties themselves. nih.govduke.edu Studies have shown that chronic suppression of hippocampal nicotinic receptors with antagonists can serve as a model for the persistent receptor deficits seen in schizophrenia. nih.gov In one such model, clozapine was found to attenuate the memory deficit caused by chronic suppression of hippocampal α4β2 receptors, but it potentiated the amnestic effects of chronic suppression of hippocampal α7 receptors. nih.gov

Advanced Methodologies and Research Techniques Employing Mecamylamine Base

In Vitro Experimental Paradigms

In vitro studies are fundamental to understanding the molecular and cellular mechanisms of mecamylamine's action. These experimental setups allow for controlled investigation of its effects on specific receptors and neuronal types.

Electrophysiological Recordings (e.g., Whole-Cell Patch Clamp)

Whole-cell patch-clamp recording is a powerful technique used to measure the electrical activity of individual neurons. This method has been instrumental in characterizing the inhibitory effects of mecamylamine (B1216088) on nAChRs.

In studies using rat chromaffin cells, mecamylamine was shown to strongly depress inward currents elicited by nicotine (B1678760), with an IC50 of 0.34 μM. nih.gov This blockade was found to be voltage-dependent and could be transiently relieved by membrane depolarization in the presence of a nicotinic agonist. nih.gov These findings suggest that mecamylamine acts as an open-channel blocker, meaning it enters and blocks the nAChR channel pore when it is opened by an agonist. nih.gov The antagonist then becomes trapped within the closed channel. nih.gov

Further research on bovine adrenomedullary chromaffin cells demonstrated that mecamylamine, along with other nicotinic antagonists, caused dose-dependent reductions in acetylcholine-evoked inward currents. nih.gov The estimated IC50 for mecamylamine was 0.25 μM. nih.gov This antagonism was also shown to be voltage-sensitive, increasing with membrane hyperpolarization. nih.gov

Studies on acutely isolated neurons from the rat interpeduncular nucleus (IPN) also confirmed that mecamylamine blocks whole-cell currents evoked by acetylcholine (B1216132) and nicotine. jneurosci.org Similarly, in paired whole-cell patch-clamp recordings from the cockroach antennal lobe, mecamylamine was found to block rapid excitatory synaptic transmission between cholinergic projection neurons and GABAergic local interneurons. jneurosci.org In cultured larval brain neurons of the silkworm, mecamylamine completely blocked acetylcholine-induced currents, demonstrating its antagonist action on insect nAChRs. plos.org

The versatility of mecamylamine as a research tool is further highlighted in studies of lamina V neurons in the adult rat spinal cord, where it completely blocked nicotine-induced increases in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs). d-nb.info In striatal spiny projection neurons, blocking nAChRs with mecamylamine enhanced their responses to cortical stimulation by shortening the action potential latency. elifesciences.org

These electrophysiological studies collectively demonstrate that mecamylamine is a potent, non-competitive, and voltage-dependent antagonist of various nAChR subtypes across different species and neuronal populations.

Calcium Imaging Studies

Calcium imaging is a technique that allows researchers to visualize changes in intracellular calcium concentrations, which are often indicative of neuronal activity and receptor activation. Mecamylamine is frequently used in these studies to investigate the role of nAChRs in calcium signaling.

In cultured mouse cerebral cortical neurons exposed to nicotine for an extended period, mecamylamine was observed to counteract the KCl-induced influx of ⁴⁵Ca²⁺ through L-type voltage-dependent calcium channels. sigmaaldrich.com This suggests that chronic nicotine exposure can lead to an upregulation of these channels, an effect that can be probed using mecamylamine.

Studies on the human neuroblastoma cell line SH-SY5Y, which endogenously expresses nAChRs, have also utilized calcium imaging. nih.gov In these cells, nicotine-evoked increases in intracellular calcium ([Ca²⁺]i) were abolished by mecamylamine. nih.gov This demonstrates the direct link between nAChR activation and subsequent calcium influx. Further investigations in SH-SY5Y cells showed that the functional consequences of chronic drug treatments on nicotine- or KCl-evoked increases in [Ca²⁺]i could be assessed, with mecamylamine serving as a key antagonist to confirm the involvement of nAChRs. nih.gov

In Wistar rat midbrain slices, calcium imaging studies supported electrophysiological findings by showing that mecamylamine increases the activity of a cell population in the dorsal raphe nucleus. nih.govbohrium.com This effect was linked to mecamylamine's action on nAChRs present on glutamatergic terminals. nih.gov

Furthermore, in studies examining the effects of basal forebrain stimulation on cortical neurons, mecamylamine application surprisingly increased the response amplitude of excitatory neurons and certain interneurons. nih.gov This highlights the complex and cell-type-specific modulation of neuronal activity by the cholinergic system, which can be dissected using tools like mecamylamine.

A comparison of membrane potential and calcium fluorescence assays in various cell lines expressing nAChRs revealed that while both assays detected nicotine responses that were blocked by mecamylamine, the membrane potential assay was often more sensitive. pnas.org

Receptor Binding Assays (e.g., Radioligand Binding)

Radioligand binding assays are used to quantify the interaction of a ligand (in this case, mecamylamine or a competing compound) with its receptor. These assays provide valuable information about binding affinity and the number of binding sites.

Competition binding assays using rat brain membranes and racemic [³H]-mecamylamine have been performed to determine the binding characteristics of mecamylamine and its stereoisomers. nih.gov These studies support the hypothesis that mecamylamine becomes trapped within the pore of central nervous system nAChRs. nih.gov Saturation analysis of [³H]-mecamylamine binding revealed a maximum number of binding sites (Bmax) and affinity (Kd). nih.gov Interestingly, the presence of nicotine was found to increase the specific binding of [³H]-mecamylamine, suggesting an interaction between the agonist and antagonist binding sites. nih.gov

In studies using human α4β2 AChR membranes, [³H]imipramine competition experiments were conducted to determine if mecamylamine isomers bind to this site. acs.orgnih.gov These experiments revealed that (±)-mecamylamine can inhibit the binding of [³H]imipramine, and this inhibition is dependent on the conformational state (resting vs. desensitized) of the receptor. acs.orgnih.gov

However, in a [³H]-epibatidine binding assay with rat cerebral cortex and cerebellum preparations, mecamylamine failed to compete for binding sites, even at high concentrations. frontiersin.orgscienceopen.com This suggests that the binding sites for epibatidine (B1211577) and mecamylamine on nAChRs may differ or that mecamylamine's affinity for these particular sites under the assay conditions is low. frontiersin.orgscienceopen.com It is also important to note that some research indicates that mecamylamine can act as a potent competitive inhibitor of [¹²⁵I]-epibatidine binding to serotonin (B10506) type 3 receptors (5-HT₃Rs), highlighting potential off-target effects that must be considered when interpreting results. nih.gov

Table 1: Mecamylamine in Receptor Binding Assays

| Radioligand | Tissue/Cell Preparation | Key Finding | Reference |

|---|---|---|---|

| [³H]-mecamylamine | Rat brain membranes | Saturation analysis determined Bmax and Kd; nicotine increased specific binding. | nih.gov |

| [³H]-imipramine | Human α4β2 AChR membranes | (±)-Mecamylamine inhibits binding, dependent on receptor conformational state. | acs.orgnih.gov |

| [³H]-epibatidine | Rat cerebral cortex and cerebellum | Mecamylamine failed to compete for binding sites. | frontiersin.orgscienceopen.com |

| [¹²⁵I]-epibatidine | N1E-115 cells (native 5-HT₃Rs) | Mecamylamine is a potent competitive inhibitor of binding to 5-HT₃Rs. | nih.gov |

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict the three-dimensional structure of proteins and how ligands like mecamylamine bind to them. These in silico methods provide a structural basis for the functional data obtained from experimental studies. benthamopen.com

Research combining nuclear magnetic resonance (NMR), molecular docking, and radioligand binding has been used to characterize the binding sites of mecamylamine enantiomers on the transmembrane domain (TMD) of human (h) (α4)₃(β2)₂ and (α4)₂(β2)₃ nAChRs. acs.org These studies revealed that the (S)-(+)- and (R)-(−)-mecamylamine enantiomers have different modes of binding at several luminal (pore-lining) and non-luminal sites within the receptor. acs.org The molecular docking experiments were crucial for delineating the precise location and orientation of each enantiomer in its binding site. acs.org For instance, in the (α4)₂(β2)₃-TMD, (S)-(+)-mecamylamine interacts with specific luminal sites, while other sites are shared by both enantiomers. acs.org

Docking simulations have also been used to compare the binding of mecamylamine with other compounds, such as the tricyclic antidepressant imipramine (B1671792), within the hα4β2 nAChR ion channel. researchgate.net These models show that the two molecules bind to non-overlapping sites, with imipramine interacting with the middle portion of the ion channel and (R)-(−)-mecamylamine binding closer to the extracellular opening. researchgate.net

Furthermore, molecular modeling has been employed to understand the mechanism of mecamylamine's blocking action. nih.gov Computer modeling of the interaction with nAChRs in rat chromaffin cells suggested that the blocked receptors have a much slower, voltage-dependent isomerization rate and that the rate constant for mecamylamine unbinding is large and poorly voltage-dependent. nih.gov This model helps to explain the rapid relief of the block observed under specific experimental conditions. nih.gov

These computational approaches are essential for visualizing and understanding the molecular interactions that underpin mecamylamine's function as a nAChR antagonist.

Cell Culture Studies (e.g., SH-SY5Y cells, cerebral cortical neurons)

Cell culture provides a simplified and controlled environment to study the effects of mecamylamine on specific cell types that endogenously or exogenously express nAChRs.

The human neuroblastoma cell line SH-SY5Y is a widely used model in neuroscience research because it endogenously expresses neuronal nAChRs. nih.gov Studies have shown that mecamylamine effectively blocks responses to nicotine and other nicotinic agonists in these cells. sigmaaldrich.comnih.govsigmaaldrich.com For example, whole-cell patch-clamp recordings from SH-SY5Y cells demonstrated that inward currents evoked by the nAChR agonist DMPP were antagonized by mecamylamine. nih.gov Calcium imaging studies in these cells have also confirmed that mecamylamine abolishes nicotine-induced increases in intracellular calcium. nih.gov

Cultured cerebral cortical neurons from mice have also been used to investigate the long-term effects of nicotine exposure and the role of mecamylamine. In one study, mecamylamine was shown to counteract the upregulation of L-type voltage-dependent calcium channels that occurs after prolonged exposure to nicotine. sigmaaldrich.com Another study using two-photon imaging in the prefrontal cortex of living mice found that chronic application of mecamylamine disrupts the generation of ultraslow fluctuations in neuronal activity, highlighting the role of nAChRs in orchestrating cognitive functions. pnas.org

These cell culture models are invaluable for dissecting the cellular and molecular pathways affected by mecamylamine and for screening potential therapeutic compounds that target the cholinergic system.

In Vivo Experimental Paradigms (Animal Models)

In vivo studies using animal models are crucial for understanding the physiological and behavioral effects of mecamylamine in a whole organism. These models allow researchers to investigate the role of nAChRs in complex processes such as addiction, depression, and cognition.

Mecamylamine is frequently used in rodent models to precipitate nicotine withdrawal. springermedizin.defrontiersin.org By blocking nAChRs in nicotine-dependent animals, mecamylamine can induce a range of withdrawal symptoms, providing a valuable model for studying the neurobiology of nicotine dependence and for testing potential smoking cessation therapies. springermedizin.demdpi.com For example, mecamylamine-precipitated withdrawal in mice has been shown to reduce locomotor activity and induce anxiety-like behaviors. springermedizin.de It also leads to hyperalgesia, an increased sensitivity to pain, in rodents. frontiersin.org

Animal models have also been instrumental in exploring the potential antidepressant effects of mecamylamine. nih.gov Studies have shown that mecamylamine and its S-(+)-enantiomer, TC-5214, exhibit antidepressant-like effects in various animal models of depression and anxiety, such as the forced swim test in rats and the behavioral despair test in mice. nih.gov These findings have spurred further research into the therapeutic potential of nAChR antagonists for mood disorders. ibro.org

Furthermore, mecamylamine has been used to investigate the role of nAChRs in cognitive function and motor control. nih.govjneurosci.org For instance, in a mouse model of autosomal-dominant nocturnal frontal lobe epilepsy (ADNFLE), mecamylamine was used to probe the involvement of mutant nAChRs in nicotine-induced dystonic arousal complexes. jneurosci.org In studies on visual system electrophysiology in rats, mecamylamine was used to examine the effects of cholinergic blockade on flash-evoked potentials. researchgate.net

Table 2: Applications of Mecamylamine in Animal Models

| Animal Model | Research Focus | Key Finding with Mecamylamine | Reference |

|---|---|---|---|

| Mouse/Rat | Nicotine Withdrawal | Precipitates physical and affective withdrawal signs (e.g., reduced locomotion, anxiety, hyperalgesia). | springermedizin.defrontiersin.org |

| Rat/Mouse | Depression/Anxiety | Exhibits antidepressant-like effects in forced swim and behavioral despair tests. | nih.gov |

| Mouse (ADNFLE model) | Epilepsy/Motor Control | Used to test the involvement of mutant nAChRs in nicotine-induced motor deficits. | jneurosci.org |

| Rat | Cognition/Sensory Processing | Modulates flash-evoked potentials in the visual cortex. | researchgate.net |

| Mouse | Conscious Processing | Chronic administration disrupts ultraslow fluctuations in prefrontal cortex activity. | pnas.org |

These in vivo paradigms, by integrating molecular, cellular, and behavioral levels of analysis, provide a comprehensive understanding of mecamylamine's effects and the broader role of the cholinergic system in health and disease.

Behavioral Assays for Addiction Research

Mecamylamine is extensively used in animal models to investigate the neurobiological underpinnings of addiction, particularly to nicotine and alcohol.

Conditioned Place Preference (CPP): This paradigm assesses the rewarding or aversive properties of drugs. In studies of nicotine dependence, mecamylamine is used to block the rewarding effects of nicotine, thereby preventing the development of a conditioned place preference. For example, pretreatment with mecamylamine has been shown to inhibit the acquisition of nicotine-induced CPP in rats. cij.gob.mxusp.br Furthermore, in rats chronically treated with nicotine, mecamylamine can precipitate withdrawal, leading to a conditioned place aversion, which serves as a model for the negative affective state of withdrawal. nih.gov The administration of mecamylamine can also abolish the increase in phosphorylated CREB (pCREB) and Fos protein expression in brain regions like the nucleus accumbens and ventral tegmental area, which are typically seen during nicotine-induced CPP. conicet.gov.ar

Drug Discrimination: This assay tests the ability of an animal to distinguish the subjective effects of a drug from a placebo. Mecamylamine can block the discriminative stimulus effects of nicotine, indicating that it prevents the animal from recognizing nicotine's internal cues. unl.educore.ac.uknih.gov Research in rhesus monkeys has shown that while other nAChR antagonists can substitute for mecamylamine's own discriminative stimulus effects, only mecamylamine effectively antagonized the discriminative stimulus of nicotine at equi-effective doses. nih.gov

Self-Administration: This model is considered the gold standard for studying the reinforcing properties of a drug, as the animal actively works to receive it. Mecamylamine has been shown to attenuate nicotine self-administration in rats, suggesting it reduces the reinforcing efficacy of nicotine. biorxiv.orgresearchgate.net Interestingly, research in human smokers shows that mecamylamine can acutely increase the rate of intravenous nicotine self-administration, likely by attenuating the subjective effects of nicotine and leading to a compensatory increase in intake to achieve the desired effect. nih.govnih.gov Studies have also demonstrated that mecamylamine decreases voluntary alcohol intake in rats and mice. nih.gov

Table 1: Effects of Mecamylamine in Behavioral Assays for Addiction Research

| Behavioral Assay | Animal Model | Drug Investigated | Key Finding with Mecamylamine | Citation |

|---|---|---|---|---|

| Conditioned Place Preference | Rats | Nicotine | Inhibits the acquisition of nicotine-induced CPP. | cij.gob.mx |

| Conditioned Place Preference | Rats | Nicotine | Precipitates withdrawal aversion in nicotine-dependent rats. | nih.gov |

| Drug Discrimination | Rats | Nicotine | Dose-dependently blocks responding evoked by the nicotine conditional stimulus. | unl.edu |

| Self-Administration | Rats | Nicotine | Attenuates nicotine self-administration. | researchgate.net |

| Self-Administration | Humans | Nicotine | Acutely increases intravenous nicotine self-administration. | nih.gov |

| Self-Administration | Rats/Mice | Alcohol | Decreases voluntary alcohol intake. | nih.gov |

Behavioral Assays for Mood and Anxiety Research

The role of the cholinergic system in mood and anxiety is complex, and mecamylamine is a key tool for its exploration.

Forced Swim Test (FST) and Tail Suspension Test (TST): These are the most common models used to screen for antidepressant-like activity. jneurology.com In these tests, an animal's immobility time is measured, with a reduction in immobility considered an antidepressant-like effect. Mecamylamine has demonstrated antidepressant-like effects in mice, though these effects can be strain-dependent. nih.gov For example, in NMRI mice, mecamylamine decreased immobility in both the FST and TST, while in BALB/c mice, it increased swim distance in the FST. nih.gov The TST is often used as an alternative to the FST. uq.edu.au

Elevated Plus Maze (EPM): This assay is widely used to assess anxiety-like behavior in rodents. plos.orgthno.org The maze consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. Mecamylamine has been shown to produce significant anxiolytic effects in rats in the EPM, suggesting that nAChR antagonists could be a novel class of anxiolytics. nih.govdntb.gov.ua

Table 2: Effects of Mecamylamine in Behavioral Assays for Mood and Anxiety Research

| Behavioral Assay | Animal Model | Key Finding with Mecamylamine | Citation |

|---|---|---|---|

| Forced Swim Test (FST) | Mice (NMRI, BALB/c) | Produces antidepressant-like effects; effects are strain-dependent. | nih.gov |

| Tail Suspension Test (TST) | Mice (NMRI) | Decreased immobility, indicating an antidepressant-like effect. | nih.gov |

| Elevated Plus Maze (EPM) | Rats | Exerted significant anxiolytic effects. | nih.gov |

Behavioral Assays for Cognitive Research

Nicotinic acetylcholine receptors are critically involved in cognitive processes like learning and memory. Mecamylamine is used to disrupt these processes to understand the underlying cholinergic mechanisms.

Morris Water Maze (MWM): This test assesses spatial learning and memory. meliordiscovery.com Animals must find a hidden platform in a pool of water using distal spatial cues. meliordiscovery.com Performance in this task can be disrupted by cholinergic antagonists. meliordiscovery.comspandidos-publications.com Mecamylamine administration can impair performance in the MWM, indicating a disruption of spatial memory consolidation. researchgate.net